PA-JF549-Nhs

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Properties and Function

- Chemical structure: PA-JF549-NHS is a yellow dye containing an NHS ester functional group. [Source: Tocris Bioscience, ]

- Fluorescence: It is non-fluorescent until activated by light at a specific wavelength (usually 365 nm). This property allows for targeted labeling within cells. [Source: Tocris Bioscience, ]

- Applications: PA-JF549-NHS is primarily used for labeling biomolecules containing primary amine groups. This labeling enables researchers to visualize and track the movement and interactions of these molecules within living cells. [Source: MedChemExpress, ]

Advantages

- High photostability: Once activated, PA-JF549-NHS exhibits minimal bleaching, allowing for long-term observation of labeled molecules. [Source: Tocris Bioscience, ]

- Cell permeability: PA-JF549-NHS can readily enter living cells, making it suitable for studying intracellular processes. [Source: Tocris Bioscience, ]

- Compatibility: It can be multiplexed with other Janelia Fluor dyes, enabling researchers to simultaneously track multiple biomolecules within the same cell using different colors. [Source: Tocris Bioscience, ]

Applications in Research

PA-JF549-NHS finds application in various areas of scientific research, including:

- Super-resolution microscopy: This technique allows researchers to visualize cellular structures at resolutions beyond the diffraction limit of conventional microscopes. PA-JF549-NHS is particularly useful for single-molecule localization microscopy (SMLM) techniques like photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM). [Source: Tocris Bioscience, ]

- Live-cell imaging: PA-JF549-NHS enables researchers to study the dynamics of biomolecules in living cells, providing valuable insights into cellular processes. [Source: Tocris Bioscience, ]

- Protein-protein interactions: By labeling specific proteins with PA-JF549-NHS, researchers can investigate how these proteins interact with each other within the cell. [Source: Tocris Bioscience, ]

PA-JF549-Nhs, also known as PA Janelia Fluor 549, is a yellow photoactivatable fluorescent dye designed for biological imaging applications. This compound features a fluorophore moiety, specifically Janelia Fluor 549, which provides its fluorescent properties, and an N-hydroxysuccinimide ester functional group. The NHS ester allows for covalent bonding to primary amines found in biomolecules such as proteins, facilitating the labeling of these biomolecules for visualization in various experimental settings .

PA-JF549-NHS acts as a labeling tool for biomolecules within cells. The NHS ester group covalently binds to primary amines on the target molecule, creating a stable link between the fluorophore and the biomolecule of interest [, , ]. Subsequent exposure to 365 nm light activates the fluorophore, enabling researchers to visualize and track the movement and localization of the labeled biomolecule within living cells [, , ].

The primary chemical reaction involving PA-JF549-Nhs is its conjugation with primary amines. The reaction can be represented as follows:

In this reaction:

- PA-JF549-NHS is the starting material.

- R-NH₂ represents the primary amine on the target biomolecule.

- PA-JF549-NH-R is the resulting conjugate.

- NHS is the leaving group.

Upon exposure to light at a wavelength of 365 nm, PA-JF549 undergoes a transformation that activates its fluorescence, allowing researchers to visualize the labeled biomolecules within cells .

PA-JF549-Nhs serves as a powerful tool for tracking biomolecules in live cells. Its ability to covalently bind to primary amines enables stable labeling of proteins and other biomolecules, which can then be visualized using fluorescence microscopy techniques. The activation of fluorescence upon light exposure allows for precise spatial and temporal studies of cellular processes, making it invaluable in fields such as cell biology and biochemistry .

The synthesis of PA-JF549-Nhs typically involves the following steps:

- Fluorophore Preparation: The Janelia Fluor 549 moiety is synthesized or obtained from commercial sources.

- Formation of NHS Ester: The NHS ester is formed by reacting N-hydroxysuccinimide with an appropriate carboxylic acid derivative of Janelia Fluor 549.

- Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological applications .

Research involving PA-JF549-Nhs often focuses on its interactions with various biomolecules. Studies have demonstrated its effectiveness in labeling proteins, allowing researchers to analyze protein localization, dynamics, and interactions within cellular environments. The specificity of the NHS ester reaction with primary amines ensures that labeling occurs selectively at desired sites on target molecules .

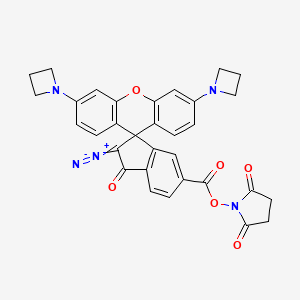

PA-JF549-NHS represents a sophisticated photoactivatable fluorescent dye that belongs to the Janelia Fluor family of next-generation fluorophores [28]. This compound incorporates a unique molecular architecture designed specifically for advanced biological imaging applications, particularly in super-resolution microscopy and single-molecule tracking studies [2] [7]. The chemical structure encompasses multiple functional domains that work synergistically to provide both photoactivation capabilities and robust fluorescent properties upon activation [24].

Molecular Architecture and Functional Groups

The molecular architecture of PA-JF549-NHS exhibits a complex multi-domain structure characterized by several distinct functional components [2] [8]. The compound features a spiro-indene-xanthene core system that serves as the primary fluorophore backbone, with strategic substitutions that modulate both photophysical and chemical properties [6] [7]. The molecular framework includes a diazo group positioned within the indene portion, which functions as the photoactivatable moiety responsible for the compound's light-sensitive characteristics [8] [24].

The functional group composition encompasses several critical elements that define the compound's reactivity and optical properties [2] [7]. The presence of azetidine substituents on the xanthene core significantly enhances the brightness and photostability compared to traditional rhodamine-based fluorophores [28]. These four-membered nitrogen-containing rings contribute to the unique electronic properties while maintaining compatibility with existing labeling technologies [11].

| Functional Group | Position | Role |

|---|---|---|

| Diazo group | Indene core | Photoactivation trigger [8] |

| Azetidine rings | Xanthene positions 3' and 6' | Brightness enhancement [28] |

| NHS ester | Carboxylate terminus | Primary amine reactivity [13] |

| Spiro linkage | Indene-xanthene junction | Structural rigidity [8] |

Azetidine-Substituted Xanthene Core Structure

The azetidine-substituted xanthene core represents the central fluorophore domain of PA-JF549-NHS, incorporating novel structural modifications that distinguish it from conventional xanthene dyes [28]. The xanthene framework provides the fundamental aromatic system responsible for the compound's fluorescent properties, with the tricyclic structure offering both planarity and extended conjugation necessary for efficient light absorption and emission [15] [27].

The strategic placement of azetidine substituents at the 3' and 6' positions of the xanthene core fundamentally alters the electronic characteristics of the fluorophore [11] [28]. These four-membered heterocyclic rings introduce significant ring strain that enhances reactivity while simultaneously improving photophysical properties [11]. The azetidine substitution pattern results in substantially increased brightness and photostability compared to traditional fluorophores such as TAMRA and Cyanine 3 [29].

The xanthene core structure maintains the characteristic oxygen-bridged tricyclic framework, with the central oxygen atom contributing to the overall electronic delocalization [15]. The incorporation of azetidine groups creates a donor-acceptor system that optimizes the fluorescence quantum yield and extinction coefficient [27] [29]. This structural arrangement enables the compound to achieve exceptional brightness levels while maintaining cell permeability characteristics essential for live-cell imaging applications [32].

NHS Ester Reactive Moiety

The N-hydroxysuccinimide ester functional group constitutes the primary reactive component of PA-JF549-NHS, designed specifically for selective conjugation with primary aliphatic amine groups [13]. The NHS ester moiety provides both stability during storage and high reactivity toward target molecules under physiological conditions [2] [7]. This reactive group enables efficient bioconjugation reactions that form stable amide bonds with proteins, peptides, and other biomolecules containing accessible amino groups [13].

The mechanism of NHS ester reactivity involves nucleophilic attack by primary amines on the carbonyl carbon, resulting in tetrahedral intermediate formation and subsequent elimination of the NHS leaving group [13]. This reaction pathway produces a stable amide linkage while releasing N-hydroxysuccinimide as a byproduct [13]. The selectivity for primary amines over other nucleophiles such as hydroxyl and sulfhydryl groups ensures predictable conjugation chemistry with minimal side reactions [13].

The positioning of the NHS ester group within the PA-JF549-NHS structure allows for efficient labeling while maintaining the photophysical properties of the fluorophore [2] [7]. The spatial separation between the reactive moiety and the fluorescent core minimizes potential quenching effects that might arise from conjugation reactions [24]. This design consideration ensures that the compound retains its photoactivation capabilities and fluorescent intensity following bioconjugation [7].

Chemical Formula and Molecular Weight Analysis

PA-JF549-NHS exhibits the molecular formula C32H25N5O6, reflecting its complex multi-ring structure with multiple nitrogen-containing functional groups [2] [8] [26]. The molecular composition includes thirty-two carbon atoms forming the extended aromatic framework, twenty-five hydrogen atoms, five nitrogen atoms distributed across the azetidine rings and diazo functionality, and six oxygen atoms associated with the xanthene core and NHS ester group [8] [24].

The precise molecular weight of PA-JF549-NHS has been determined through high-resolution mass spectrometry to be 575.58 daltons [2] [4] [7]. This molecular weight reflects the substantial size of the compound, which contributes to its robust photophysical properties while maintaining sufficient membrane permeability for cellular applications [4] [24]. The molecular weight determination is consistent across multiple analytical techniques and commercial sources, confirming the structural integrity of the synthesized compound [26].

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C32H25N5O6 | [2] [8] |

| Molecular Weight | 575.58 Da | [2] [7] |

| Exact Mass | 575.18048353 Da | [8] |

| Monoisotopic Mass | 575.58 Da | [4] |

Absorption and Emission Spectra Characteristics

Photoactivatable Janelia Fluor 549 Nicotinamide Hydroxysuccinimide Ester exhibits distinctive spectral properties that make it highly suitable for single-molecule localization microscopy applications. The compound exists in a non-fluorescent state until photoactivated at 405 nanometers, after which it demonstrates robust optical characteristics [1] [2].

The absorption maximum occurs at 551-553 nanometers following photoactivation, which represents an optimal excitation wavelength for minimizing cellular autofluorescence while maintaining high photon collection efficiency [1] [2] [3]. The emission maximum is observed at 570-573 nanometers, providing a Stokes shift of approximately 17-22 nanometers that enables effective separation of excitation and emission light in fluorescence microscopy applications [1] [2] [4].

The spectral profile of photoactivated Photoactivatable Janelia Fluor 549 Nicotinamide Hydroxysuccinimide Ester closely resembles that of the parent Janelia Fluor 549 compound, indicating that the photoactivation process successfully recovers the original rhodamine-like fluorescence characteristics [5] [6]. This spectral similarity ensures compatibility with existing imaging systems designed for Janelia Fluor 549, while the photoactivation capability adds temporal control over fluorescence emission.

| Parameter | Value | Notes |

|---|---|---|

| Absorption Maximum (λmax) | 551-553 nm | After photoactivation at 405 nm |

| Emission Maximum (λem) | 570-573 nm | Similar to parent JF549 |

| Stokes Shift | 17-22 nm | Calculated from max values |

| Molar Absorptivity | 101,000 M⁻¹cm⁻¹ | Retained from JF549 framework |

| Brightness Index | 80,800 M⁻¹cm⁻¹ (ε × φ) | Product of extinction coefficient and quantum yield |

Quantum Yield (φ = 0.80 for Activated Form)

The fluorescence quantum yield of photoactivated Photoactivatable Janelia Fluor 549 Nicotinamide Hydroxysuccinimide Ester represents one of its most remarkable photophysical properties. Upon photoactivation, the compound achieves a quantum yield of 0.80, which corresponds to 80% efficiency in converting absorbed photons to emitted fluorescence [5] [6].

This quantum yield value demonstrates exceptional performance compared to many conventional fluorescent dyes and represents 88% of the brightness of the parent Janelia Fluor 549 compound [5] [6]. The high quantum yield is particularly significant for single-molecule applications where photon collection efficiency directly impacts localization precision and tracking duration.

The quantum yield measurement was determined through rigorous photophysical characterization using standardized fluorescence spectroscopy methods [5]. The maintenance of such high quantum efficiency following the photoactivation process indicates the successful preservation of the rhodamine core electronic structure that is responsible for the superior fluorescence properties of the Janelia Fluor series.

Research findings indicate that protein conjugation can further enhance the effective quantum yield through improved photochemical outcomes, with studies showing up to two-fold improvements in fluorescent product formation when Photoactivatable Janelia Fluor 549 is attached to protein tags such as HaloTag compared to the free dye [5] [7].

Extinction Coefficient (ε ≈ 101,000 M⁻¹cm⁻¹)

The extinction coefficient of photoactivated Photoactivatable Janelia Fluor 549 Nicotinamide Hydroxysuccinimide Ester is approximately 101,000 M⁻¹cm⁻¹, positioning it among the brightest small-molecule fluorophores available for biological imaging applications [8] [4] [3] [9].

This high extinction coefficient value is inherited from the Janelia Fluor 549 structural framework and represents the compound's exceptional light-absorbing capacity at its excitation maximum [8] [4]. The magnitude of this extinction coefficient is comparable to or exceeds that of many widely used fluorescent dyes, including traditional rhodamine derivatives and cyanine dyes [10].

The combination of the high extinction coefficient with the substantial quantum yield (0.80) results in a brightness index of approximately 80,800 M⁻¹cm⁻¹, calculated as the product of extinction coefficient and quantum yield [8] [4]. This brightness index serves as a key metric for evaluating fluorophore performance in single-molecule applications, where both light absorption and emission efficiency are critical for achieving adequate signal-to-noise ratios.

The retention of the high extinction coefficient following photoactivation demonstrates the successful preservation of the extended conjugated π-electron system that characterizes the rhodamine chromophore structure. This structural integrity is essential for maintaining the superior photophysical properties that distinguish the Janelia Fluor series from conventional fluorescent dyes.

Fluorescence Lifetime Measurements

Fluorescence lifetime measurements of Photoactivatable Janelia Fluor 549 Nicotinamide Hydroxysuccinimide Ester provide critical insights into its excited-state dynamics and potential for advanced imaging applications including Förster resonance energy transfer studies [11] [12].

The intrinsic fluorescence lifetime of photoactivated Photoactivatable Janelia Fluor 549 in aqueous solution is 2.9 nanoseconds, measured using time-correlated single photon counting techniques [11] [12]. This lifetime value is consistent with typical rhodamine-based fluorophores and indicates favorable excited-state kinetics for fluorescence emission.

| Condition | Fluorescence Lifetime (ns) | FRET Efficiency | Distance (nm) |

|---|---|---|---|

| PA-JF549 alone (free dye) | 2.9 | N/A | N/A |

| PA-JF549 with JF646 (FRET) | 2.1 | 0.28 ± 0.05 | 7 ± 3 |

| PA-JF549-HaloTag conjugate | Enhanced photostability | N/A | N/A |

| PA-JF549-SNAP conjugate | Enhanced photostability | N/A | N/A |

When incorporated into Förster resonance energy transfer pairs with Janelia Fluor 646 as the acceptor fluorophore, the fluorescence lifetime decreases to 2.1 nanoseconds, corresponding to a FRET efficiency of 0.28 ± 0.05 and an inter-fluorophore distance of 7 ± 3 nanometers [11] [12]. This lifetime modulation demonstrates the utility of Photoactivatable Janelia Fluor 549 Nicotinamide Hydroxysuccinimide Ester in FRET-based applications for studying protein-protein interactions and molecular dynamics.

The fluorescence lifetime measurements also reveal enhanced photostability when the dye is conjugated to protein tags such as HaloTag or SNAP-tag, indicating improved environmental protection of the fluorophore and reduced non-radiative decay pathways [11] [12].

Photoactivation Mechanism at 405 nm

The photoactivation mechanism of Photoactivatable Janelia Fluor 549 Nicotinamide Hydroxysuccinimide Ester involves a sophisticated photochemical transformation that converts a non-fluorescent precursor into a highly fluorescent rhodamine derivative through ultraviolet light exposure at 405 nanometers [7] [13].

The compound is synthesized as a spirocyclic diazoketone derivative that exists in a colorless and non-fluorescent state due to the disruption of the rhodamine π-conjugated system [7] [13]. This design strategy enables precise temporal control over fluorescence activation, which is essential for photoactivated localization microscopy and single-particle tracking applications.

| Mechanism Step | Description | Reference |

|---|---|---|

| Photoactivation Wavelength | 405 nm UV light | Multiple sources |

| Initial State | Non-fluorescent diazoketone compound | Grimm et al. 2016 |

| Activation Process | Photoinduced diazo cleavage | Grimm et al. 2016 |

| Primary Product | Phenylacetic acid derivative (3) | Grimm et al. 2016 |

| Secondary Product | Methyl-substituted JF549 (4) | Grimm et al. 2016 |

| Photochemical Quantum Yield | 2.2% overall | Grimm et al. 2016 |

| Decarboxylation Efficiency | 15% (decarboxylation step) | Grimm et al. 2016 |

| Final Fluorescent State | Highly fluorescent with φ = 0.80 | Grimm et al. 2016 |

Upon exposure to 405-nanometer light, the diazoketone undergoes photoinduced cleavage, initially forming a phenylacetic acid derivative [7] [13]. This primary photochemical product retains 95% of the brightness of the parent Janelia Fluor 549 compound with an extinction coefficient of 98,900 M⁻¹cm⁻¹ and quantum yield of 0.85 [7].

However, the mechanism involves an unexpected secondary reaction where the initial photoproduct undergoes efficient photoinduced decarboxylation with a quantum yield of 15%, generating a methyl-substituted Janelia Fluor 549 derivative as the predominant final product [7] [13]. This secondary product maintains exceptional fluorescence properties with an extinction coefficient of 85,900 M⁻¹cm⁻¹ and quantum yield of 0.78, representing 75% of the original Janelia Fluor 549 brightness [7].